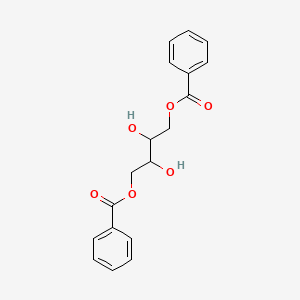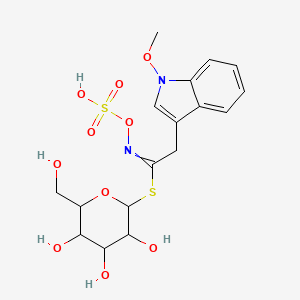
1-Methoxy-3-indolylmethylglucosinolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1-Methoxy-3-indolylmethylglucosinolate is naturally occurring in Brassica vegetables and can be extracted from these sources. The synthetic preparation involves the enzymatic hydrolysis of indole glucosinolates by myrosinase, an enzyme that catalyzes the breakdown of glucosinolates into various bioactive compounds . Industrial production methods typically involve the cultivation of Brassica crops under controlled conditions to maximize the yield of glucosinolates, followed by extraction and purification processes .
Análisis De Reacciones Químicas
1-Methoxy-3-indolylmethylglucosinolate undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by myrosinase, leading to the formation of 1-methoxy-3-indolylmethyl alcohol and other breakdown products.
Oxidation: This reaction can produce various oxidized derivatives, which may have different biological activities.
Substitution: The methoxy group can be substituted under certain conditions, leading to the formation of different indole derivatives.
Common reagents used in these reactions include myrosinase for hydrolysis and various oxidizing agents for oxidation reactions. The major products formed from these reactions include 1-methoxy-3-indolylmethyl alcohol and other indole derivatives .
Aplicaciones Científicas De Investigación
1-Methoxy-3-indolylmethylglucosinolate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-indolylmethylglucosinolate involves its enzymatic breakdown by myrosinase, leading to the formation of bioactive compounds such as 1-methoxy-3-indolylmethyl alcohol . These breakdown products can form DNA adducts, which are associated with genotoxic effects . The molecular targets include DNA, where the adducts form, and various enzymes involved in detoxification pathways .
Comparación Con Compuestos Similares
1-Methoxy-3-indolylmethylglucosinolate is similar to other indole glucosinolates such as indol-3-ylmethylglucosinolate, 4-hydroxyindol-3-ylmethylglucosinolate, and 4-methoxyindol-3-ylmethylglucosinolate . These compounds share a common indole structure but differ in their substituents, which can affect their biological activities and breakdown products . The uniqueness of this compound lies in its specific methoxy substitution, which influences its reactivity and the types of bioactive compounds it forms upon hydrolysis .
Propiedades
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O10S2/c1-27-19-7-9(10-4-2-3-5-11(10)19)6-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17/h2-5,7,12,14-17,20-23H,6,8H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKMITFKYRCCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea;Carbazochrome](/img/structure/B13391241.png)
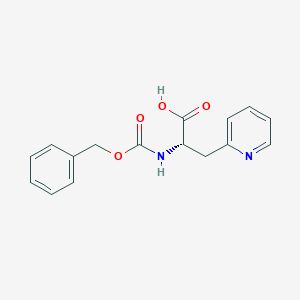
![Trilithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13391250.png)
![2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride](/img/structure/B13391258.png)
![2-chloro-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13391259.png)
![N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391266.png)
![2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid](/img/structure/B13391267.png)
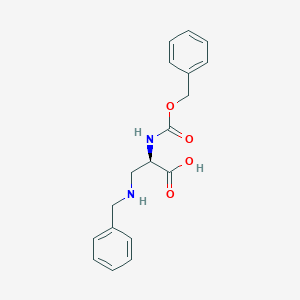
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one](/img/structure/B13391285.png)
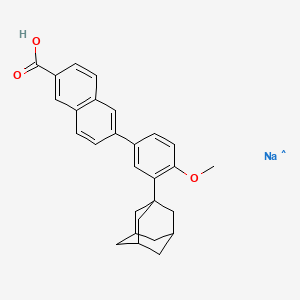

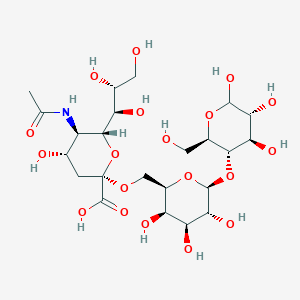
![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B13391295.png)
